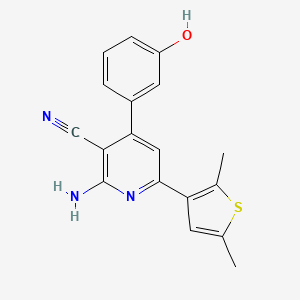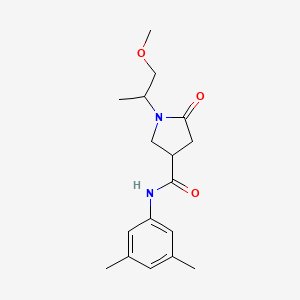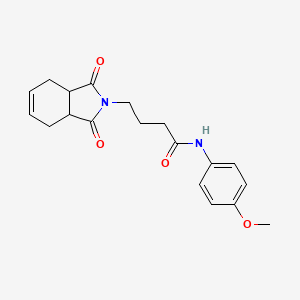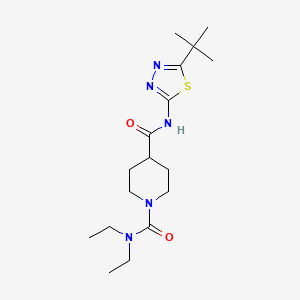
2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile, also known as DMXAA, is a small molecule that has been studied for its potential in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous studies.
Mecanismo De Acción
2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile's mechanism of action is not fully understood, but it is believed to work through the activation of the immune system. Specifically, this compound activates the production of cytokines, which are proteins that help regulate the immune response. This leads to the destruction of tumor blood vessels and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). It also leads to the activation of immune cells such as macrophages and natural killer cells. This compound has also been shown to increase the permeability of tumor blood vessels, leading to increased delivery of chemotherapy drugs to the tumor site.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile is that it has been shown to be effective in a variety of cancer types, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict how it will interact with other drugs. Additionally, this compound has been shown to have toxicity in some animal models, which may limit its use in clinical trials.
Direcciones Futuras
There are a number of future directions for 2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile research. One area of interest is the development of combination therapies that incorporate this compound with other drugs. Another area of interest is the development of more targeted delivery methods, such as nanoparticles, to improve the effectiveness of this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify biomarkers that can predict its effectiveness in individual patients.
Conclusion:
This compound is a promising anti-cancer agent that has been shown to have potent anti-tumor activity in preclinical studies. Its mechanism of action is not fully understood, but it is believed to work through the activation of the immune system. This compound has a number of biochemical and physiological effects, including the induction of cytokine production and the activation of immune cells. While this compound has some limitations, such as toxicity in some animal models, it remains an important area of research for cancer treatment.
Métodos De Síntesis
2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile can be synthesized through a multi-step process that involves the condensation of 2,5-dimethyl-3-thiophenecarboxaldehyde with 3-hydroxybenzaldehyde, followed by the addition of malononitrile and ammonium acetate. The resulting product is then subjected to a series of purification steps to yield this compound in its pure form.
Aplicaciones Científicas De Investigación
2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, it has been shown to have potent anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and pancreatic cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-amino-6-(2,5-dimethylthiophen-3-yl)-4-(3-hydroxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-10-6-14(11(2)23-10)17-8-15(16(9-19)18(20)21-17)12-4-3-5-13(22)7-12/h3-8,22H,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENRWKDJKGWGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC(=C(C(=C2)C3=CC(=CC=C3)O)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5307454.png)
![6-methyl-5-(3-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5307477.png)
![2,6-dimethoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5307485.png)
![2-{[4-ethyl-5-(5-isopropyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5307486.png)

![5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5307496.png)
![{1-[(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)methyl]cyclopropyl}methanol](/img/structure/B5307505.png)
![2-(ethoxymethyl)-N-methyl-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5307510.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)acrylonitrile](/img/structure/B5307516.png)
![{1-[(2,6-dichlorophenyl)acetyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5307527.png)
![2-(2-cyclopropyl-1H-benzimidazol-1-yl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5307529.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5307534.png)

